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molecular formula C13H16OS B042047 1-(4,4-Dimethylthiochroman-6-yl)ethanone CAS No. 88579-23-1

1-(4,4-Dimethylthiochroman-6-yl)ethanone

Cat. No. B042047
M. Wt: 220.33 g/mol
InChI Key: DHIVJYNSSSHXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977276

Procedure details

A solution of 10.0 g (0.056 mol) of 4,4-dimethylthiochroman and 4.4 g (0.056 mol) of acetyl chloride in 150 mL of CS2 was added dropwise over a 45-minutes period to a stirred CS2 suspension of AlCl3 (11.22 g, 0.084 mol) in a 500-mL, round-bottom flask equipped with a condenser and nitrogen inlet. The resulting yellowish-orange mixture was allowed to stir for 10 hours at room temperature; 80 mL of ice water was added and the two layers separated. The aqueous layer was extracted with ether (3×50 mL); the ether layers were combined and dried (Na2SO4, 6 h). After evaporation, the resulting light yellow oil was vacuum distilled to give 10.83 grams (87.6%) of 6-acetyl-4,4-dimethylthiochroman as a yellowish viscous oil: bp 168°-173° C./1.0 mm; IR (neat) 1680 cm-1 ; 1H NMR (DCCl3) δ1.31 [s, 6H, (CH)3)2C], 1.89 [m, 2H, ArSCH2CH2 ], 2.52 [s, 3H, CH3C=O]3.01 [m, 2H, ArSCH2CH2 ], 7.11 [d, 1H, J=8.1 Hz, H(8)], 7.57 [dd, 1H, J=1.7 Hz, J=8.1 Hz, H(7)], 8.00 [d, 1H, J=1.7 Hz, H(5)]; 13C NMR ppm 23.1 [ArSCH2CH2 ] 26.2 [CH3C=O], 29.8 [(CH3)2C], 32.8 [(CH3)2C], 36.8 [ArSCH2CH2 ], 125.8, 126.2, 132.9, 139.4, 141.7, 196.7 [CH3C=O]. ##STR14##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:5][CH2:4][CH2:3]1.[C:13](Cl)(=[O:15])[CH3:14].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[C:13]([C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[S:5][CH2:4][CH2:3][C:2]2([CH3:12])[CH3:1])(=[O:15])[CH3:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CCSC2=CC=CC=C12)C
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
11.22 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Two
Name
ice water
Quantity
80 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the two layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4, 6 h)
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C2C(CCSC2=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.83 g
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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